Ethyl 2-chlorobenzoate can be used as a starting material or intermediate in the synthesis of other organic compounds . For example, it may be used in the synthesis of ethyl 6-bromo-3-chloro-3′-methylbiphenyl-2-carboxylate .
In chemical research, Ethyl 2-chlorobenzoate can be used to study its properties and reactions. For instance, its mass spectrum and IR spectrum can be analyzed .
In material science, Ethyl 2-chlorobenzoate can be used to study its physical properties such as boiling point, density, and refractive index .
Ethyl 2-chlorobenzoate can be used to study its chemical properties. For example, its phase change data can be analyzed .
Ethyl 2-chlorobenzoate is an organic compound classified as an aromatic ester, with the molecular formula and a molecular weight of approximately 184.62 g/mol. It appears as a clear, colorless liquid with a faint aromatic odor and is primarily insoluble in water, making it a hydrophobic compound. Ethyl 2-chlorobenzoate is synthesized from the reaction of ethyl alcohol and 2-chlorobenzoic acid, and it is notable for its applications in chemical synthesis and as an intermediate in pharmaceutical production .
Currently, there is no extensive research available on the specific mechanism of action of ECz in biological systems. However, its chemical properties suggest potential applications. The presence of the ester linkage makes it susceptible to hydrolysis by enzymes, potentially releasing the active 2-chlorobenzoic acid moiety [3]. Further research is needed to explore its specific biological interactions.
ECz is considered a mild irritant and may cause skin and eye irritation upon contact [6]. Limited data is available on its specific toxicity. Standard laboratory safety practices should be followed when handling ECz, including wearing gloves, eye protection, and working in a well-ventilated fume hood [7].
These reactions highlight the versatility of ethyl 2-chlorobenzoate in organic synthesis, particularly in creating more complex molecules .
The primary synthesis method for ethyl 2-chlorobenzoate involves the following steps:
This method is efficient and yields high purity levels of ethyl 2-chlorobenzoate .
Ethyl 2-chlorobenzoate finds numerous applications across various fields:
These applications underscore its importance in both industrial chemistry and pharmaceuticals .
Research on the interactions of ethyl 2-chlorobenzoate with biological systems is limited but suggests potential interactions with enzymes involved in drug metabolism. Its chlorinated structure may influence its reactivity and biological compatibility, necessitating further studies to fully understand its pharmacokinetics and toxicology profile .
Ethyl 2-chlorobenzoate shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:
Compound | Structure | Unique Features |
---|---|---|
Ethyl benzoate | C9H10O2 | Non-chlorinated; used primarily as a flavoring agent. |
Methyl 2-chlorobenzoate | C8H9ClO2 | Methyl group instead of ethyl; different solubility characteristics. |
Propyl 2-chlorobenzoate | C10H11ClO2 | Longer carbon chain; affects volatility and boiling point. |
2-Chlorobenzoic acid | C7H5ClO2 | Acidic form; used directly in pharmaceutical synthesis without esterification. |
Ethyl 2-chlorobenzoate's unique chlorinated aromatic structure allows it to participate in specific